molecular formula C27H38Cl2N4O3S B5976277 ethyl N-[10-[3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride

ethyl N-[10-[3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride

Cat. No.: B5976277
M. Wt: 569.6 g/mol
InChI Key: VSLUYLQVFWKRKK-UHFFFAOYSA-N
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Description

Ethyl N-[10-[3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phenothiazine core, which is known for its diverse pharmacological properties, and a tetramethylpiperidine moiety, which is often used in stabilizing free radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[10-[3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Attachment of the Tetramethylpiperidine Moiety: The tetramethylpiperidine group is introduced through a nucleophilic substitution reaction, where 2,2,6,6-tetramethylpiperidine reacts with an appropriate electrophile.

    Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbamate group, potentially leading to the formation of amines.

    Substitution: The tetramethylpiperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a stabilizer for free radicals in polymer chemistry.

    Biology: Potential use as a probe for studying oxidative stress in biological systems.

    Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.

    Industry: Used in the production of high-performance polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through the stabilization of free radicals by the tetramethylpiperidine moiety. This stabilization prevents the radicals from causing oxidative damage to cells and tissues. The phenothiazine core may also interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A well-known free radical stabilizer used in organic synthesis.

    4-Amino-2,2,6,6-tetramethylpiperidine: Another compound featuring the tetramethylpiperidine moiety, used in the synthesis of hindered amine light stabilizers.

    Phenothiazine: The core structure of the compound, known for its use in antipsychotic medications.

Uniqueness

Ethyl N-[10-[3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride is unique due to the combination of the phenothiazine core and the tetramethylpiperidine moiety. This combination provides both free radical stabilization and potential pharmacological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl N-[10-[3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3S.2ClH/c1-6-34-25(33)29-18-11-12-23-21(15-18)31(20-9-7-8-10-22(20)35-23)24(32)13-14-28-19-16-26(2,3)30-27(4,5)17-19;;/h7-12,15,19,28,30H,6,13-14,16-17H2,1-5H3,(H,29,33);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLUYLQVFWKRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCNC4CC(NC(C4)(C)C)(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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